4'-Bromo-4-phenylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

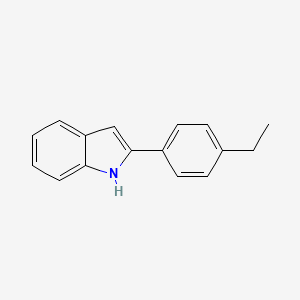

4'-Bromo-4-phenylbutyrophenone is a chemical compound that is part of a broader class of bromoacetophenone derivatives. These compounds have been studied for various applications, including their potential as fungicides, photonucleases, and in the synthesis of polycyclic aromatic hydrocarbons and other organic molecules. The presence of the bromo group and the phenyl ring in these compounds is crucial for their reactivity and biological activity.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives has been explored through various methods. For instance, the use of Brønsted acidic ionic liquids has been found to be efficient for the synthesis of benzoxanthene derivatives, which are structurally related to 4'-bromo-4-phenylbutyrophenone . Additionally, palladium-catalyzed coupling reactions have been employed to synthesize poly(para-phenylene) derivatives using bromo-substituted reagents, which could be related to the synthesis of 4'-bromo-4-phenylbutyrophenone . Furthermore, the synthesis of multisubstituted triphenylenes and phenanthrenes has been achieved through cascade reactions involving o-bromobenzyl alcohols, suggesting that similar strategies could be applied to the synthesis of 4'-bromo-4-phenylbutyrophenone .

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can be complex, with potential for disorder in the crystal structure, as seen in the case of a related compound where the 4-bromobenzylidene group showed disorder over two orientations10. The presence of bromine can influence the molecular conformation and the interactions within the crystal lattice.

Chemical Reactions Analysis

Bromoacetophenone derivatives are reactive molecules that can participate in various chemical reactions. For example, they have been used as photonucleases, where upon excitation, they generate radicals capable of cleaving DNA . Additionally, they can react with carbon disulfide in the presence of primary amines to synthesize thiazole derivatives . The bromo group in these compounds is a key functional group that facilitates nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-bromo-4-phenylbutyrophenone derivatives are influenced by the presence of the bromo and phenyl groups. These compounds have been shown to possess antifungal activities, with the introduction of a bromo group significantly increasing their activity and spectrum . The antioxidant properties of bromophenols, which are structurally related, have also been studied, indicating that these compounds can be effective radical scavengers . The solubility and stability of these compounds can vary depending on the substitution pattern and the presence of additional functional groups .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 4’-Bromo-4-phenylbutyrophenone can be used in the bromination of various acetophenone derivatives .

Methods of Application or Experimental Procedures

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

Results or Outcomes

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application as a Neuroleptic Agent

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

4’-Bromo-4-phenylbutyrophenone is a significant intermediate in organic synthesis and finds extensive applications in the production of pharmaceuticals . It is used as a neuroleptic agent .

Results or Outcomes

Application in Spectroscopic and Quantum Computational Studies

Specific Scientific Field

This application falls under the field of Quantum Chemistry .

Summary of the Application

4’-Bromo-4-phenylbutyrophenone is used in spectroscopic, quantum computational, molecular docking, and biological studies . These studies help to elucidate the structure, physiochemical parameters, and biological behaviors of 4-phenylbutyrophenone .

Methods of Application or Experimental Procedures

In this work, density functional theory and vibrational spectroscopic studies are carried out . The functional group present in the compound and its properties are obtained by FT-IR, FT-Raman, and NMR methods, and it is compared with simulated scaled values along with assignments by potential energy distribution .

Results or Outcomes

The reactive areas of the molecule are studied quantitatively and qualitatively by Fukui function analysis and molecular electrostatic potential diagram, respectively . By using frontier molecular orbital theory, the highest occupied molecular orbital, lowest unoccupied molecular orbital, and other various parameters are calculated and compared with the known antipsychotic drug melperone .

Application in the Production of Pharmaceuticals

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

4’-Bromo-4-phenylbutyrophenone is a significant intermediate in organic synthesis and finds extensive applications in the production of pharmaceuticals .

Results or Outcomes

Application in the Synthesis of Antipsychotic Drugs

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

4’-Bromo-4-phenylbutyrophenone is used in the synthesis of antipsychotic drugs . These drugs are used to treat conditions like schizophrenia and psychosis .

Results or Outcomes

Application in the Study of Neurological Activity

Specific Scientific Field

This application falls under the field of Neuroscience .

Summary of the Application

4’-Bromo-4-phenylbutyrophenone is used in the study of neurological activity . Molecular docking supports the neurological activity of the compound with a low binding energy value of −7.55 kcal/mol to bound easily without additional energy with the target proteins .

Methods of Application or Experimental Procedures

In this work, comparative molecular docking was analyzed with this ligand and melperone (an atypical antipsychotic) with the suitable target protein .

Results or Outcomes

The results confirm 4’-Bromo-4-phenylbutyrophenone is a good neuroleptics potential candidate .

Eigenschaften

IUPAC Name |

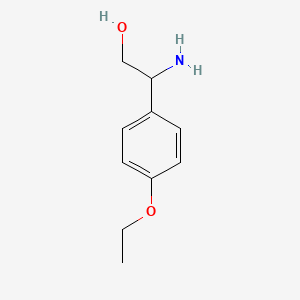

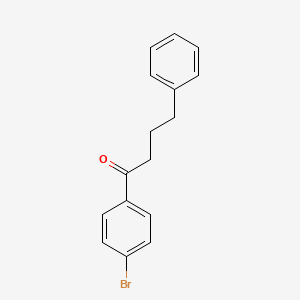

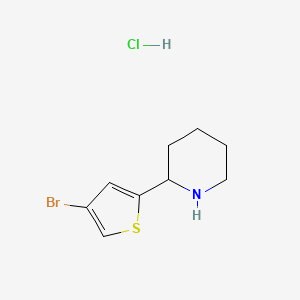

1-(4-bromophenyl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRSFXZFZAAYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-phenylbutyrophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)